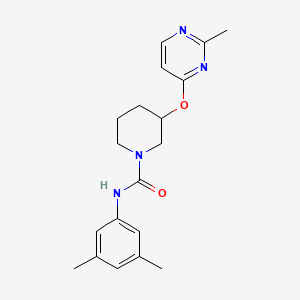

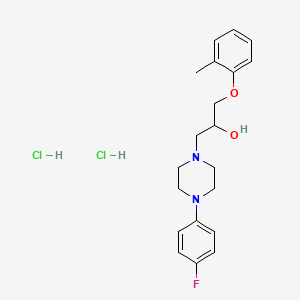

![molecular formula C13H7Cl2NO3 B2492402 2-(3,4-二氯苯基)-4H-呋[3,2-b]吡咯-5-羧酸 CAS No. 73014-94-5](/img/structure/B2492402.png)

2-(3,4-二氯苯基)-4H-呋[3,2-b]吡咯-5-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of furo[3,2-b]pyrrole derivatives, including compounds similar to 2-(3,4-dichlorophenyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid, often involves complex organic reactions. These reactions may include steps such as Vilsmeier-Haack reactions, microwave-assisted synthesis, and various condensation reactions. These processes allow for the introduction of different substituents into the furo[3,2-b]pyrrole framework, significantly impacting the compound's properties and reactivities (Zemanová & Gašparová, 2013).

Molecular Structure Analysis

The molecular structure of furo[3,2-b]pyrrole derivatives is characterized by X-ray diffraction and supplemented by ab initio calculations, revealing insights into their aromatic character. The aromaticity of these compounds is influenced by the nature of substituents and the topology of the molecule, indicating a strong dependence on substituent effects, which is more pronounced than in benzene derivatives. This highlights the importance of molecular geometry in determining the compound's stability and reactivity (Cyrański et al., 2001).

Chemical Reactions and Properties

Furo[3,2-b]pyrrole derivatives undergo various chemical reactions, including cyclization, Vilsmeier-Haack reactions, and hydrazinolysis, leading to the synthesis of new compounds with diverse properties. These reactions are influenced by the nature of the substituents and the conditions under which they are carried out, including the use of microwave irradiation for enhanced reaction rates. The chemical reactivity of these compounds makes them suitable for further functionalization and application in different chemical contexts (Zemanová & Gašparová, 2013).

Physical Properties Analysis

The physical properties of furo[3,2-b]pyrrole derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in material science and organic synthesis. These properties are directly related to the compound's molecular structure and the nature of its substituents. X-ray crystallography provides detailed information on the crystalline structures of these compounds, shedding light on their stability and intermolecular interactions (Hu Yang, 2009).

Chemical Properties Analysis

The chemical properties of 2-(3,4-dichlorophenyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid, including its reactivity, potential as a ligand in metal-catalyzed reactions, and electropolymerization behavior, are of particular interest. These properties are influenced by the compound's aromatic character and the electronic effects of its substituents. Studies on similar compounds have shown their utility in catalysis and as intermediates in organic synthesis, highlighting the versatility of the furo[3,2-b]pyrrole scaffold (Ryan A. Altman, K. Anderson, & S. Buchwald, 2008).

科学研究应用

合成应用:该化合物已被用于合成各种衍生物,显示其在化学反应中的多功能性。例如,合成吡咯并[2′,3′:4,5]呋喃[3,2-c]吡啶-2-羧酸涉及类似化合物的转化,即3-(5-甲氧羰基-4H-呋喃[3,2-b]-吡咯-2-基)丙烯酸,展示了该化合物在创建复杂杂环结构中的实用性 (Bencková & Krutošíková, 1997)。

抗菌活性:一些呋喃[3,2-b]吡咯的衍生物显示出潜在的抗菌性能。对8-乙氧基呋喃[2',3':4,5]吡咯[1,2-d][1,2,4]三嗪的研究,一个类似化合物,揭示了其合成和对大肠杆菌和黄色葡萄球菌等细菌的评估,暗示了这些化合物在抗菌应用中的潜力 (Zemanov et al., 2017)。

化学转化:呋喃[3,2-b]吡咯衍生物已被用于各种化学转化。例如,甲基4H-呋喃[3,2-b]吡咯-5-羧酸甲酯的合成及其后续反应形成不同衍生物突显了该化合物在化学合成中的反应性和适应性 (Zemanová & Gašparová, 2013)。

芳香性研究:这些化合物的芳香性质已被研究,表明它们的稳定性和反应性。对甲基呋喃[3,2-b]吡咯-5-羧酸甲酯衍生物的研究使用X射线衍射和从头算计算探索了它们的分子结构和芳香性 (Cyrański et al., 2001)。

复合物形成:呋喃[3,2-b]吡咯衍生物已被用于合成复杂化合物,如Cu、Co和Ni配合物,展示了它们在配位化学中的潜力 (Gašparová et al., 2012)。

未来方向

The future directions for research on “2-(3,4-dichlorophenyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid” could include further exploration of its synthesis, investigation of its physical and chemical properties, and evaluation of its potential biological activities. Given the wide range of biological activities exhibited by pyrrole derivatives, this compound could have potential applications in medicinal chemistry .

属性

IUPAC Name |

2-(3,4-dichlorophenyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7Cl2NO3/c14-7-2-1-6(3-8(7)15)11-4-9-12(19-11)5-10(16-9)13(17)18/h1-5,16H,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZRTWIMBYOUTOS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC3=C(O2)C=C(N3)C(=O)O)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7Cl2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-(4-(2-cyclopentylacetyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2492321.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)cyclohexanecarboxamide](/img/structure/B2492323.png)

![6-Bromo-2-[4-(4-nitrophenyl)piperazin-1-yl]-4-phenylquinazoline](/img/structure/B2492325.png)

![1-(4-fluorophenyl)-4-isopropyl-6-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2492330.png)

![N-([2,3'-bifuran]-5-ylmethyl)-2-(thiophen-3-yl)acetamide](/img/structure/B2492339.png)

![N-(1-(1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)furan-2-carboxamide](/img/structure/B2492341.png)